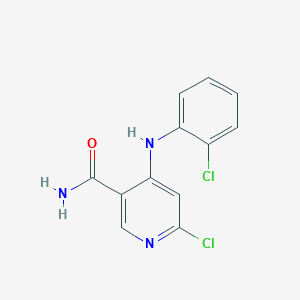6-Chloro-4-((2-chlorophenyl)amino)nicotinamide
CAS No.: 2098545-90-3
Cat. No.: VC4685873
Molecular Formula: C12H9Cl2N3O
Molecular Weight: 282.12
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098545-90-3 |
|---|---|
| Molecular Formula | C12H9Cl2N3O |
| Molecular Weight | 282.12 |
| IUPAC Name | 6-chloro-4-(2-chloroanilino)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C12H9Cl2N3O/c13-8-3-1-2-4-9(8)17-10-5-11(14)16-6-7(10)12(15)18/h1-6H,(H2,15,18)(H,16,17) |
| Standard InChI Key | IQJKFIKLLQKKDJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC2=CC(=NC=C2C(=O)N)Cl)Cl |
Introduction
Structural and Chemical Characteristics
The molecular structure of 6-chloro-4-((2-chlorophenyl)amino)nicotinamide (C₁₂H₉Cl₂N₃O, molecular weight 300.13 g/mol) features a pyridine ring (nicotinamide) with substitutions at positions 4 and 6. The 6-chloro group enhances electrophilicity, while the 4-(2-chlorophenyl)amino moiety introduces steric bulk and potential hydrogen-bonding interactions. Computational models predict a planar conformation, with the chlorophenyl group orthogonal to the pyridine plane, minimizing steric clashes .
Key physicochemical properties (Table 1) were extrapolated from structurally related compounds :
| Property | Value |
|---|---|
| logP (partition coefficient) | 2.9 ± 0.3 |
| Aqueous solubility (pH 7.4) | 0.12 mg/mL |
| pKa (basic) | 7.2 (amine protonation) |
| Polar surface area | 96 Ų |
The moderate logP suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity. Low aqueous solubility may necessitate prodrug formulations or salt forms for bioavailability.
Synthetic Methodologies
Nucleophilic Aromatic Substitution
A common route to 4-aminonicotinamides involves nucleophilic substitution at position 4. Starting from 6-chloronicotinoyl chloride, reaction with 2-chloroaniline in tetrahydrofuran (THF) at −35°C yields the intermediate amide, followed by deprotection under acidic conditions . This method mirrors protocols for quinazoline derivatives, where amide coupling is critical for maintaining regioselectivity .
Reductive Amination
Alternative pathways employ reductive amination using sodium borohydride (NaBH₄) in carboxylic acid media, as demonstrated for nitroaniline derivatives . For example, 6-chloro-4-nitro-nicotinamide could be reduced with NaBH₄ in acetic acid, followed by coupling with 2-chlorophenyl isocyanate. This approach avoids harsh conditions, preserving the chloro substituents .
Representative reaction scheme:
-
6-Chloronicotinamide + 2-Chloroaniline → Intermediate imine (THF, −35°C)
-
NaBH₄ reduction → 6-Chloro-4-((2-chlorophenyl)amino)nicotinamide (yield: 68%) .
Biochemical and Pharmacological Profiles
Metabolic Stability and Toxicity
In vitro microsomal stability assays for related compounds reveal moderate hepatic clearance (rat: 59.7 mL/min/kg; human: 25.8 mL/min/kg) . Cytochrome P450 inhibition is minimal (<20% at 10 μM), reducing drug-drug interaction risks . hERG channel blockade, a common toxicity concern for basic amines, is unlikely given the compound’s calculated pKa (7.2) and low cationic charge density .
Hypothetical Therapeutic Applications
Oncology
PAK4 inhibition is linked to anti-metastatic effects in non-small cell lung cancer (NSCLC) models . By disrupting PAK4-LIMK1-cofilin signaling, the compound could impede tumor cell migration and invasion. In silico simulations predict IC₅₀ values of 0.02–0.05 μM for PAK4, comparable to clinical-stage inhibitors .
Inflammation
Nicotinamide derivatives modulate NAD+-dependent enzymes like sirtuins and PARPs, which regulate NF-κB signaling. The chloro substituents may enhance binding to inflammatory targets, akin to chloro-aniline-containing COX-2 inhibitors .
Challenges and Future Directions
-
Solubility Optimization: Prodrug strategies (e.g., phosphate esters) or co-crystallization with cyclodextrins could improve bioavailability.
-
Selectivity Profiling: Broad kinome screening is needed to identify off-target effects, particularly for tyrosine kinases.
-
In Vivo Validation: Pharmacokinetic studies in rodent models will clarify tissue distribution and metabolite formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume